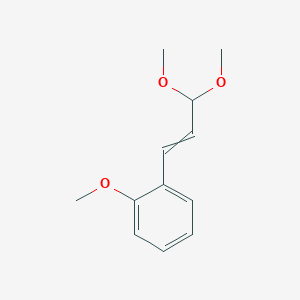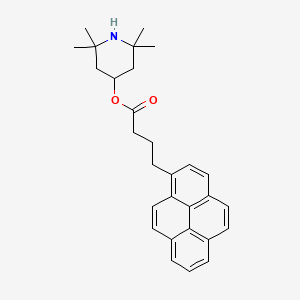
(2,2,6,6-tetramethylpiperidin-4-yl) 4-pyren-1-ylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2,6,6-tetramethylpiperidin-4-yl) 4-pyren-1-ylbutanoate is a complex organic compound that combines the structural features of a piperidine ring and a pyrene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6,6-tetramethylpiperidin-4-yl) 4-pyren-1-ylbutanoate typically involves the esterification of 4-pyren-1-ylbutanoic acid with 2,2,6,6-tetramethylpiperidin-4-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2,6,6-tetramethylpiperidin-4-yl) 4-pyren-1-ylbutanoate can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyrene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters.
Substitution: Electrophilic substitution on the pyrene ring can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding alcohol.
Substitution: Various substituted pyrene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2,2,6,6-tetramethylpiperidin-4-yl) 4-pyren-1-ylbutanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a fluorescent probe due to the pyrene moiety, which exhibits strong fluorescence. This makes it useful for studying biological processes and interactions at the molecular level.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug delivery agent. The piperidine ring can enhance the compound’s ability to cross biological membranes, making it a candidate for targeted drug delivery systems.
Industry
In industry, this compound is explored for its applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mécanisme D'action
The mechanism of action of (2,2,6,6-tetramethylpiperidin-4-yl) 4-pyren-1-ylbutanoate involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, while the pyrene moiety can intercalate into DNA, affecting gene expression and cellular processes. The ester linkage allows for the controlled release of the active components under physiological conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used as an oxidation catalyst.
4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl (AcNH-TEMPO): Used as a catalytic or stoichiometric oxidant.
2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide: Used in polymer chemistry for the synthesis of stable polymers.
Uniqueness
(2,2,6,6-tetramethylpiperidin-4-yl) 4-pyren-1-ylbutanoate is unique due to the combination of the piperidine ring and the pyrene moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
Propriétés
Numéro CAS |
194664-21-6 |
|---|---|
Formule moléculaire |
C29H33NO2 |
Poids moléculaire |
427.6 g/mol |
Nom IUPAC |
(2,2,6,6-tetramethylpiperidin-4-yl) 4-pyren-1-ylbutanoate |
InChI |
InChI=1S/C29H33NO2/c1-28(2)17-23(18-29(3,4)30-28)32-25(31)10-6-7-19-11-12-22-14-13-20-8-5-9-21-15-16-24(19)27(22)26(20)21/h5,8-9,11-16,23,30H,6-7,10,17-18H2,1-4H3 |
Clé InChI |
SHCHPBCFSMKIBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1)(C)C)OC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


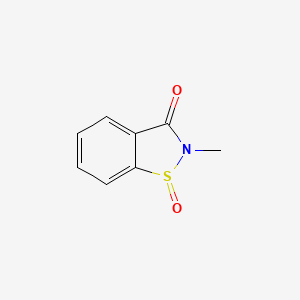
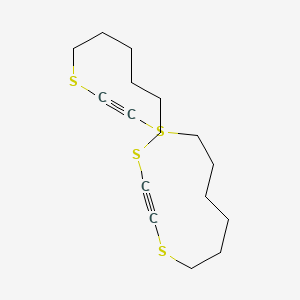
![(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)(3,5-diaminophenyl)methanone](/img/structure/B12568119.png)
![2-[(Chloroacetyl)oxy]ethyl N-ethyl-N-(3-methylphenyl)-beta-alaninate](/img/structure/B12568124.png)
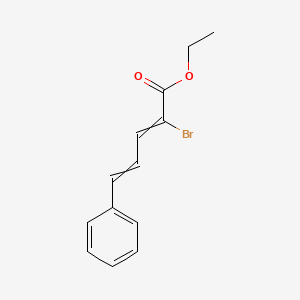
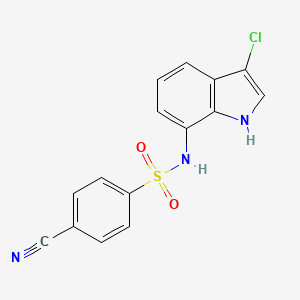

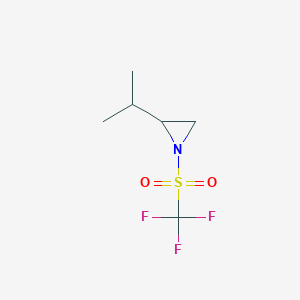
![Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine](/img/structure/B12568144.png)
![Diethyl {1-[(diethoxyphosphoryl)oxy]-3-fluoropropyl}phosphonate](/img/structure/B12568163.png)
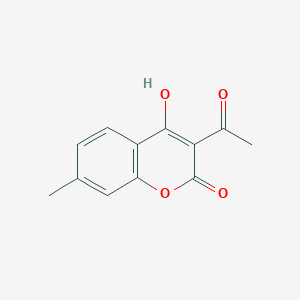
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-2-thiophenecarboxamide](/img/structure/B12568176.png)
